molecular formula C18H18N4O3 B2641109 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide CAS No. 924829-68-5

2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide

Cat. No.: B2641109
CAS No.: 924829-68-5
M. Wt: 338.367
InChI Key: QRPNEGCQINWOQH-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a triazole ring, and an acetamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate halide to form the methoxyphenoxy intermediate.

    Formation of the Acetamide Linkage: The final step involves coupling the triazole-containing intermediate with the methoxyphenoxy intermediate using an acylation reaction to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)ethylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its triazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
  • 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)ethylamine

Comparison:

  • Uniqueness: The presence of the methoxy group in 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
  • Functional Groups: The methoxy group and acetamide linkage differentiate it from similar compounds, influencing its reactivity and applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13-11-19-21-22(13)15-9-7-14(8-10-15)20-18(23)12-25-17-6-4-3-5-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPNEGCQINWOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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